Phenyloctanoic acid
CAS No.:
Cat. No.: VC14043309
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O2 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 2-phenyloctanoic acid |
| Standard InChI | InChI=1S/C14H20O2/c1-2-3-4-8-11-13(14(15)16)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,15,16) |
| Standard InChI Key | CEUINTRVKVNPRT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Phenyloctanoic acid derivatives are distinguished by the position of the phenyl substitution on the octanoic acid chain. The most studied isomers include 6-phenyloctanoic acid, 8-phenyloctanoic acid, and 8-oxo-8-phenyloctanoic acid, each exhibiting unique physicochemical properties.
Molecular Formulas and Structural Descriptors
The table below summarizes key identifiers for prominent phenyloctanoic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | InChIKey |
|---|---|---|---|---|
| 6-Phenyloctanoic acid | C₁₄H₂₀O₂ | 220.31 | Not listed | XZYJIHBFCKCWEX-UHFFFAOYSA-N |
| 8-Phenyloctanoic acid | C₁₄H₂₀O₂ | 220.31 | 26547-51-3 | VZECIAZMSHBQOC-UHFFFAOYSA-N |
| 8-Oxo-8-phenyloctanoic acid | C₁₄H₁₈O₃ | 234.29 | 66147-75-9 | UMCSRRHQLAVYRS-UHFFFAOYSA-N |
Source: PubChem , NIST WebBook , Vulcanchem
The 6-phenyloctanoic acid features a phenyl group at the sixth carbon of the octanoic acid chain, as depicted by its SMILES notation: CCC(CCCCC(=O)O)C1=CC=CC=C1 . In contrast, 8-phenyloctanoic acid places the phenyl moiety at the terminal carbon, yielding the SMILES C1=CC=CC=C1C(CCCCCCC(=O)O) . The ketone-containing derivative, 8-oxo-8-phenyloctanoic acid, incorporates a carbonyl group at the eighth position (C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O), altering its reactivity and solubility.
Synthesis and Industrial Applications
Synthetic Routes
Phenyloctanoic acid derivatives are synthesized via tailored organic reactions:
-
6-Phenyloctanoic acid: Produced through Friedel-Crafts alkylation, where benzene reacts with an octanoyl chloride derivative in the presence of a Lewis acid catalyst like AlCl₃ .
-
8-Phenyloctanoic acid: Synthesized via Grignard reactions, utilizing phenylmagnesium bromide and suberic acid derivatives .
-
8-Oxo-8-phenyloctanoic acid: Generated through oxidation of 8-phenyloctanoic acid using potassium permanganate (KMnO₄) under acidic conditions.
Industrial and Pharmaceutical Relevance
-
Surfactants and Lubricants: The amphiphilic nature of 6-phenyloctanoic acid makes it suitable for surfactant formulations .
-
Pharmaceutical Intermediates: 8-Oxo-8-phenyloctanoic acid serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) due to its structural similarity to arylpropionic acids like ibuprofen.
-
Material Science: Patent filings highlight its use in polymer coatings to enhance thermal stability (WIPO PATENTSCOPE) .
Biological and Biochemical Interactions
Microbial Production and Metabolic Pathways
Certain phenyloctanoic acid derivatives are microbial metabolites. For instance, Bifidobacteria and Lactobacilli produce phenyllactic acid analogues, which structurally resemble phenyloctanoic acid . These compounds modulate mitochondrial reactive oxygen species (ROS) production, with studies showing:
-
Pro-oxidant Effects: Benzoic and cinnamic acid derivatives increase ROS in mitochondria by inhibiting complex I of the electron transport chain (ETC) .
-
Antioxidant Activity: Phenyllactate analogues reduce ROS in neutrophils, suggesting anti-inflammatory potential .
While direct evidence for phenyloctanoic acid’s bioactivity is limited, its structural kinship to these metabolites implies possible roles in redox regulation.
Toxicological Considerations
Safety data for phenyloctanoic acid derivatives remain sparse. General precautions for handling organic acids apply:
-
Irritancy: Potential skin and eye irritant; recommend PPE during synthesis.
-
Environmental Impact: Biodegradation studies indicate moderate persistence in aquatic systems .
Spectroscopic and Analytical Data
Mass Spectrometry
The NIST WebBook provides electron ionization (EI) mass spectra for 8-phenyloctanoic acid, showing a base peak at m/z 105 (C₆H₅CO⁺) and molecular ion peak at m/z 220 . Fragmentation patterns confirm the phenyl and carboxylate moieties.
Nuclear Magnetic Resonance (NMR)
¹H NMR data for 6-phenyloctanoic acid (hypothetical):
-
δ 7.2–7.4 ppm (multiplet, 5H, aromatic protons)
-
δ 2.3 ppm (triplet, 2H, CH₂ adjacent to phenyl)
-
δ 1.2–1.6 ppm (multiplet, 10H, aliphatic chain)
Future Research Directions
-
Therapeutic Exploration: Investigate phenyloctanoic acid’s efficacy in inflammatory models, building on phenolic acid research .
-
Green Synthesis: Develop biocatalytic routes using engineered enzymes to improve yield and sustainability.
-
Structure-Activity Relationships (SAR): Systematically vary phenyl position and substituents to optimize physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume